molecular formula C10H9BrO3 B8255810 Methyl 2-(3-bromophenyl)-3-oxopropanoate

Methyl 2-(3-bromophenyl)-3-oxopropanoate

Cat. No.: B8255810
M. Wt: 257.08 g/mol
InChI Key: SKBRNEDFRUYQOH-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a 3-bromophenyl substituent at the 2-position and a methyl ester group at the terminal carbonyl. This compound belongs to a broader class of alkylidene β-ketoesters, which are pivotal intermediates in organic synthesis due to their versatility in cyclization, alkylation, and conjugate addition reactions. The presence of the bromine atom at the 3-position on the phenyl ring enhances electronic effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-6,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBRNEDFRUYQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Type and Position

The position and identity of halogen substituents significantly impact reactivity and physical properties. For example:

  • Methyl 2-(3-bromocyclohexyl)-3-(furan-2-yl)-3-oxopropanoate (2j): Synthesized using FeBr₃, this cyclohexyl-brominated analog achieves a high yield (90%) due to the electrophilic bromination’s efficiency .
  • 3-(3-Bromophenyl)-3-oxopropanoic acid: The absence of an ester group (replaced by a carboxylic acid) increases polarity and hydrogen-bonding capacity, altering solubility and biological activity .

Data Table 1: Impact of Halogen Substitution

Compound Halogen Position Halogen Type Yield (%) Physical State Reference
Methyl 2-(3-bromocyclohexyl)-3-oxopropanoate (2j) Cyclohexyl-3 Br 90 White chalky solid
Methyl 2-(3-chlorocyclohexyl)-3-oxopropanoate (2i) Cyclohexyl-3 Cl 86 White opaque solid
3-(3-Bromophenyl)-3-oxopropanoic acid Phenyl-3 Br N/A Solid (calculated)

Key Insight : Brominated derivatives generally exhibit higher yields than chlorinated or iodinated analogs in FeX₃-catalyzed reactions, likely due to balanced electrophilicity and leaving-group ability .

Ester Group Variations

The choice of ester (methyl vs. ethyl) influences steric and electronic properties:

  • Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf): The ethyl group enhances lipophilicity, which may improve membrane permeability in pharmacological applications .

Physicochemical and Spectroscopic Properties

  • Solid-State Stability : Brominated compounds (e.g., 2j) often form stable crystalline solids, whereas chlorinated analogs (e.g., 2h) are oily, indicating halogen-dependent crystallization tendencies .
  • Spectroscopic Confirmation : All analogs in were validated via ¹H/¹³C NMR and HRMS, with IR spectra confirming ketone and ester carbonyl stretches (~1700-1750 cm⁻¹) .

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